5-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound. Unfortunately, I couldn’t find a specific description for this compound. However, it contains a triazine ring, which is a part of many synthetic compounds, including certain dyes, resins, pharmaceuticals, and agricultural chemicals12.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of carboxylic acids and amines1. However, the specific synthesis process for this compound is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of this compound is not directly available in the retrieved data. However, it contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. However, compounds containing a triazine ring are known to be involved in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications
Condensing Agent in Organic Synthesis
5-Chloro-N-((4,6-Dimethoxy-1,3,5-Triazin-2-yl)Methyl)Thiophene-2-Carboxamide and its derivatives are used in organic synthesis. For instance, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a related compound, has been synthesized and utilized effectively for the condensation of carboxylic acids and amines to form corresponding amides and esters. This method is practical due to its atmospheric condition operation and easy removal of by-products (Kunishima et al., 1999).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds, such as benzodifuranyls, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant analgesic and anti-inflammatory activities and are potential COX-1/COX-2 inhibitors, showing high efficacy in medical research (Abu‐Hashem et al., 2020).
Photostabilizers for Poly(Vinyl Chloride)
Derivatives of 5-Chloro-N-((4,6-Dimethoxy-1,3,5-Triazin-2-yl)Methyl)Thiophene-2-Carboxamide, particularly thiophene derivatives, have been synthesized for use as photostabilizers in rigid poly(vinyl chloride) (PVC). These additives have shown to significantly reduce the photodegradation of PVC, highlighting their potential in material science and polymer stabilization (Balakit et al., 2015).
Synthesis of Aromatic Polyamides
Compounds containing the 5-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide moiety have been used in the synthesis of aromatic polyamides. These polyamides are characterized by their solubility, thermal stability, and have potential applications in high-performance materials due to their inherent properties (Pal et al., 2005).
In Antitumor Research
Related triazine compounds have been investigated for their antitumor properties. For instance, the compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, a similar molecule, shows curative activity against certain leukemias and may act as a prodrug in cancer therapy (Stevens et al., 1984).
Safety And Hazards
The safety and hazards associated with this compound are not available in the retrieved data. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions or applications of this compound are not available in the retrieved data. However, triazine-based compounds have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science2.
Please note that this analysis is based on the limited data available and may not fully represent the actual properties of the compound. For a more comprehensive analysis, further studies and data are required.
properties
IUPAC Name |
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3S/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGTXWNFMLFTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.